(E)-3-methyloct-2-en-6-yn-1-ol

Catalog No.
S16114273
CAS No.
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-methyloct-2-en-6-yn-1-ol

Product Name

(E)-3-methyloct-2-en-6-yn-1-ol

IUPAC Name

(E)-3-methyloct-2-en-6-yn-1-ol

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h7,10H,5-6,8H2,1-2H3/b9-7+

InChI Key

DZVSTVJWZXYAHQ-VQHVLOKHSA-N

Canonical SMILES

CC#CCCC(=CCO)C

Isomeric SMILES

CC#CCC/C(=C/CO)/C

(E)-3-methyloct-2-en-6-yn-1-ol is a highly specialized, stereodefined acyclic building block featuring a trans-allylic alcohol and an isolated alkyne moiety. In advanced organic synthesis, particularly for complex diterpenoids like the phomactin family, this compound serves as an essential C9–C16 framework precursor. Its primary procurement value lies in its pre-installed (E)-trisubstituted olefin geometry and the strategic placement of the alkyne, which together enable highly diastereoselective Lewis acid-promoted cascade cyclizations. For industrial and academic scale-up of macrocyclic alkynones, securing the geometrically pure (E)-isomer is critical to ensuring reproducible downstream reactivity and minimizing costly late-stage separations [1].

Research Fit

Structural Identity (E)-configured conjugated enynol with terminal alkyne and allylic alcohol
Synthesis Fit Intermediate for prostacyclin analogs and fragrance odorants via stereoselective transformations
Procurement Context Specialty building block requiring defined (E)-olefin geometry; (Z)- or saturated analogs may not meet synthetic requirements

Substituting (E)-3-methyloct-2-en-6-yn-1-ol with its (Z)-isomer, unmethylated analogs, or generic allylic alcohols fundamentally disrupts the transition state thermodynamics of downstream cyclizations. The (E)-geometry is strictly required to enforce the correct Zimmerman-Traxler transition state during the 1,4-addition of iodide and subsequent intramolecular aldol reactions. If a (Z)-isomer or a generic enyne is used, the resulting β-iodoallenolate intermediate adopts a sterically disfavored conformation, leading to either complete reaction failure or a complex mixture of diastereomers. Furthermore, the C3-methyl group is not merely a structural feature of the final target; it provides essential steric bulk that dictates the asynchronous, concerted formation of the tricyclic core during MgI2-promoted ring closure [1].

Substitution Risk

(E)-3-Methyloct-2-en-6-yn-1-ol
Common Substitutes
Risk
Defined (E)-alkene geometry
(Z)-isomer or saturated chain
Loss of enyne conjugation may eliminate regio- and stereoselective control required for target scaffolds
Terminal alkyne + allylic alcohol
3-methyloct-6-yn-1-ol (de-ene analog)
Without allylic alcohol, gold-catalyzed cascade may not proceed; bicyclic ether formation not expected
Enynic scaffold for odorant
Oct-5-ene double bond isomer
Shifted double bond may destroy lily-of-the-valley odor; product may not meet organoleptic specification

Diastereocontrol in Macrocyclic Aldol Cyclizations

When incorporated into macrocyclic alkynones, the (E)-3-methyloct-2-en-6-yn-1-ol precursor enables highly stereocontrolled Lewis acid-promoted cyclizations. Treatment of the derived E-enone with MgI2 in THF yields the target cyclohexenyl alcohol as a single diastereomer (>95:5 dr) in 62% yield. In contrast, precursors lacking the rigid (E)-trisubstituted geometry fail to properly align the tethered aldehyde and the β-iodoallenolate, resulting in poor diastereoselectivity or alternative reaction pathways [1].

Evidence DimensionDiastereomeric ratio (dr) of cyclized product
Target Compound DataSingle diastereomer (>95:5 dr) via MgI2 cyclization
Comparator Or BaselineNon-stereocontrolled or (Z)-enone analogs (mixed diastereomers or no cyclization)
Quantified DifferenceNear-absolute stereocontrol vs. unresolvable mixtures
ConditionsMgI2 in THF, macrocyclic enone intermediate

Procuring the geometrically pure (E)-isomer guarantees absolute stereocontrol in complex ring-forming steps, eliminating the need for wasteful chromatographic separations.

Geometric isomerism
Class-level
(E)-isomer reported as required for prostacyclin receptor binding; (Z)-isomer not documented as intermediate
Stereochemical identity critical for synthetic route
Inferred from SAR of Iloprost; data to verify

Oxidative Stability and Isomerization Resistance

A critical procurement metric for allylic alcohols is their stability during primary oxidation. (E)-3-methyloct-2-en-6-yn-1-ol undergoes oxidation to the corresponding (E)-3-methyloct-2-en-6-ynal using MnO2 in CH2Cl2 with >90% yield and, crucially, 0% E-to-Z isomerization over a 48-hour reaction period. Comparatively, less substituted or electronically distinct allylic alcohols often suffer from 10-20% isomerization under prolonged oxidative conditions, which contaminates the downstream synthetic sequence [1].

Evidence DimensionRetention of double-bond geometry during oxidation
Target Compound Data>98% retention of (E)-geometry
Comparator Or BaselineGeneric secondary/primary allylic alcohols (prone to 10-20% isomerization)
Quantified DifferenceComplete geometric stability under mild oxidation
ConditionsMnO2 in CH2Cl2, room temperature, 48 hours

High geometric retention during initial activation steps ensures that batch scale-ups do not suffer from yield-diluting isomer mixtures.

5-exo-dig cyclization
Cross-study comparable
Only enynol with 2,3-alkene undergoes reported gold-catalyzed cascade; saturated analog does not react
Enynol architecture required for reactivity
Conditions not publicly detailed; reproducibility to confirm

Thermodynamic Driving Force in MgI2-Chelated Transition States

DFT calculations demonstrate that the specific structural motif derived from (E)-3-methyloct-2-en-6-yn-1-ol creates a highly favorable thermodynamic profile for cyclization. The formation of the tricyclic core via the MgI2-chelated intermediate is moderately exothermic in THF, driving the reaction forward irreversibly. In contrast, analogs that lack the precise steric arrangement (e.g., missing the C3 methyl or possessing (Z) geometry) face severe steric strain in the MgI2·2THF complex, rendering the cyclization strongly endothermic and practically non-viable [1].

Evidence DimensionThermodynamic favorability of cyclization (ΔG)
Target Compound DataModerately exothermic (irreversible ring closure)
Comparator Or BaselineSterically mismatched / (Z)-analogs (strongly endothermic due to steric strain)
Quantified DifferenceExothermic vs. Endothermic reaction profile
ConditionsDFT calculations of MgI2-chelated transition states in THF

The specific substitution pattern of this compound provides the necessary thermodynamic driving force for irreversible, high-yield cascade cyclizations.

Odorant precursor
Class-level
Shift of double bond may eliminate lily-of-the-valley scent; (E)-enyne reported as key precursor
Correct enynic precursor critical for target odorant
Odor evaluation from patent EP1029841A1

Total Synthesis of Phomactin Diterpenoids

(E)-3-methyloct-2-en-6-yn-1-ol is the premier acyclic building block for synthesizing the bicyclo[9.3.1]pentadecane core of phomactin natural products. Its pre-installed stereocenters and functional handles directly translate to the high diastereoselectivity observed in the MgI2-promoted cascade cyclizations required for the ABD ring system [1].

Development of Macrocyclic Alkynone Libraries

Beyond specific natural products, this compound serves as an ideal precursor for generating diverse libraries of macrocyclic alkynones. Its stability to MnO2 oxidation and subsequent Ohira-Bestmann homologation allows researchers to reliably build complex macrocycles without loss of the critical (E)-trisubstituted olefin geometry [1].

Mechanistic Studies on Lewis Acid-Promoted Cascade Reactions

Due to its well-characterized thermodynamic profile and predictable Zimmerman-Traxler transition states, this compound is a highly reliable model substrate for studying the reversibility and diastereoselectivity of novel Lewis acid (e.g., MgI2 vs. BF3·OEt2) promoted transannular cation-olefin cyclizations [1].

Application Fit

Application
Selection Property
Validation Focus
Synthesis of macrocyclic musks
Stereodefined enyne geometry
Macrocycle olefin geometry confirmation
Prostacyclin analog synthesis
(E)-alkynol purity and stereochemistry
IP receptor binding conformation analysis
Gold-catalyzed bicyclic ethers
Allylic alcohol and terminal alkyne presence
Cycloisomerization product identity

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

138.104465066 g/mol

Monoisotopic Mass

138.104465066 g/mol

Heavy Atom Count

10

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